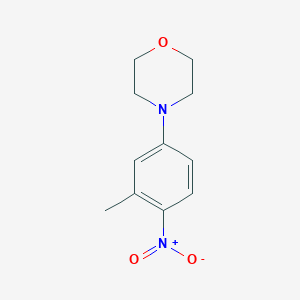

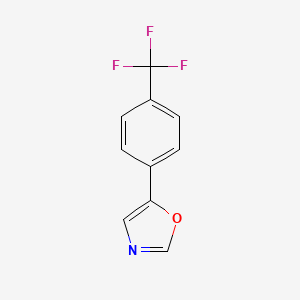

4-(3-Methyl-4-nitrophenyl)morpholine

Übersicht

Beschreibung

The compound "4-(3-Methyl-4-nitrophenyl)morpholine" is a derivative of morpholine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Morpholine derivatives are known to be intermediates in the synthesis of various biologically active compounds, including potential anticancer agents .

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps, including rearrangement, condensation, and nucleophilic substitution reactions. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a related compound, was achieved from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through a three-step process . Another example is the synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine, which involved the conversion of a crude morpholine derivative to its nitric acid salt followed by a controlled nitration process .

Molecular Structure Analysis

The molecular structure and stereochemistry of morpholine derivatives can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography. For example, the structure and stereochemical assignments of spiro[isoxazolidine-5,4′-isoxazolines], which are cycloaddition products of a morpholine derivative, were elucidated using 1H and 13C NMR and confirmed by X-ray analysis .

Chemical Reactions Analysis

Morpholine derivatives can participate in a variety of chemical reactions. Cycloaddition reactions are common, as seen with 4-methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole reacting with nitrones to yield diastereoisomeric cycloadducts . Additionally, morpholine can add to the double bond of certain chromones, leading to the formation of substituted chroman-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the morpholine ring. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical development. The detailed properties of "4-(3-Methyl-4-nitrophenyl)morpholine" specifically are not provided in the data, but can be inferred from related compounds. For example, the synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride showed a yield of 62.3%, indicating a successful synthetic route with high yield and easy operation .

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Morpholines

- Field : Organic Chemistry

- Application : Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds .

- Method : A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

- Results : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

-

Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : 4-(4-nitrophenyl)thiomorpholine has been widely used as a precursor in medicinal chemistry, for example, in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents .

- Method : After the reduction of the nitro group in 4-(4-nitrophenyl)thiomorpholine, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .

- Results : In drug development, the thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .

-

Synthesis of Nanowires

- Field : Nanotechnology

- Application : 4-(4-Nitrophenyl)morpholin-3-one has been used to synthesize nanowires .

- Method : The specific method of application or experimental procedures is not mentioned in the source .

- Results : The nanowires synthesized are thin wires of semiconducting material that have a diameter of less than one micrometer .

-

Preparation of Pharmaceuticals

- Field : Pharmaceutical Chemistry

- Application : 4-(4-Nitrophenyl)morpholin-3-one is a reagent used in the preparation of various Morpholine based pharmaceuticals .

- Method : The specific method of application or experimental procedures is not mentioned in the source .

- Results : Various Morpholine based pharmaceuticals were synthesized .

-

Synthesis of Nanowires

- Field : Nanotechnology

- Application : 4-(4-Nitrophenyl)morpholin-3-one has also been used to synthesize nanowires .

- Method : The specific method of application or experimental procedures is not mentioned in the source .

- Results : The nanowires synthesized are thin wires of semiconducting material that have a diameter of less than one micrometer .

-

Preparation of Pharmaceuticals

- Field : Pharmaceutical Chemistry

- Application : 4-(4-Nitrophenyl)morpholin-3-one is a reagent used in the preparation of various Morpholine based pharmaceuticals .

- Method : The specific method of application or experimental procedures is not mentioned in the source .

- Results : Various Morpholine based pharmaceuticals were synthesized .

-

Synthesis of Nanowires

- Field : Nanotechnology

- Application : 4-(4-Nitrophenyl)morpholin-3-one has also been used to synthesize nanowires .

- Method : The specific method of application or experimental procedures is not mentioned in the source .

- Results : The nanowires synthesized are thin wires of semiconducting material that have a diameter of less than one micrometer .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(3-methyl-4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-9-8-10(2-3-11(9)13(14)15)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRHTTDXNXCWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460516 | |

| Record name | 4-(3-Methyl-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methyl-4-nitrophenyl)morpholine | |

CAS RN |

220679-09-4 | |

| Record name | 4-(3-Methyl-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)

![5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1338867.png)

![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)

![2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B1338877.png)